![molecular formula C21H14Cl3N3O B4690721 N-(4-chlorophenyl)-2-cyano-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]acrylamide](/img/structure/B4690721.png)
N-(4-chlorophenyl)-2-cyano-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]acrylamide
描述
N-(4-chlorophenyl)-2-cyano-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]acrylamide is a chemical compound that has been extensively studied for its potential use in scientific research. It is commonly referred to as "CCPA" and is known to exhibit a variety of biochemical and physiological effects. In
作用机制
CCPA is known to inhibit the activity of certain enzymes and receptors in the body, including cyclooxygenase-2 (COX-2) and the transient receptor potential vanilloid-1 (TRPV1) receptor. By inhibiting these targets, CCPA is able to reduce inflammation, pain, and other symptoms associated with various diseases. Additionally, CCPA has been shown to activate certain signaling pathways in the body, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
CCPA has been shown to exhibit a variety of biochemical and physiological effects, including reducing inflammation, inducing apoptosis in cancer cells, and modulating neurotransmitter release in the brain. It has also been shown to have antiviral properties, inhibiting the replication of certain viruses such as HIV-1. CCPA has been shown to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.
实验室实验的优点和局限性
CCPA has several advantages for use in lab experiments, including its ability to inhibit specific targets in the body and its well-characterized pharmacological properties. However, CCPA also has some limitations, including its potential for off-target effects and its complex synthesis process. Additionally, CCPA has not yet been extensively studied in clinical trials, and its safety and efficacy in humans are not yet fully understood.
未来方向
There are several potential future directions for CCPA research, including further investigation of its antitumor and antiviral properties, as well as its potential use in the treatment of inflammatory diseases such as arthritis. Additionally, research could focus on developing new derivatives of CCPA with improved pharmacological properties and reduced toxicity. Further studies are also needed to fully understand the safety and efficacy of CCPA in humans, and clinical trials will be necessary to determine its potential as a therapeutic agent.
In conclusion, N-(4-chlorophenyl)-2-cyano-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]acrylamide, or CCPA, is a chemical compound with a complex synthesis method and a variety of potential scientific research applications. It has been extensively studied for its biochemical and physiological effects, including its ability to inhibit specific targets in the body and its potential use in the treatment of various diseases. However, further research is needed to fully understand the safety and efficacy of CCPA in humans, and to develop new derivatives with improved pharmacological properties.
科学研究应用
CCPA has been shown to exhibit a variety of biological activities, including anti-inflammatory, antitumor, and antiviral properties. It has been studied extensively in vitro and in vivo for its potential use in the treatment of various diseases, including cancer, arthritis, and viral infections. CCPA has also been used as a tool in neuroscience research to investigate the role of certain neurotransmitters in the brain.
属性
IUPAC Name |
(E)-N-(4-chlorophenyl)-2-cyano-3-[1-[(2,4-dichlorophenyl)methyl]pyrrol-2-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl3N3O/c22-16-5-7-18(8-6-16)26-21(28)15(12-25)10-19-2-1-9-27(19)13-14-3-4-17(23)11-20(14)24/h1-11H,13H2,(H,26,28)/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXMXWMQEUYBJP-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)Cl)CC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)Cl)CC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{5-[(2-chloro-6-methylphenoxy)methyl]-2-furyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4690650.png)
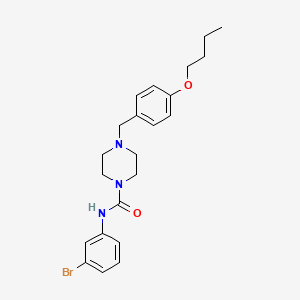
![N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4690680.png)
![4-methoxy-3-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B4690686.png)

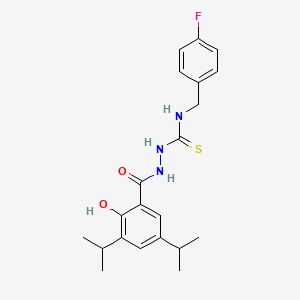
![3-[(4-methoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B4690705.png)
![3-fluoro-N-{3-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B4690706.png)

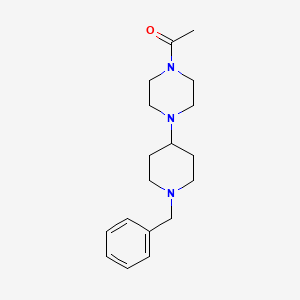
![1-{[1-(4-chlorobenzoyl)-4-piperidinyl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B4690719.png)
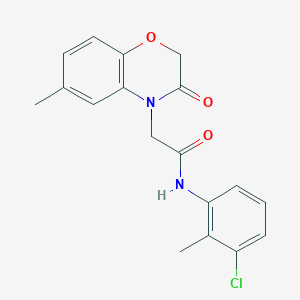
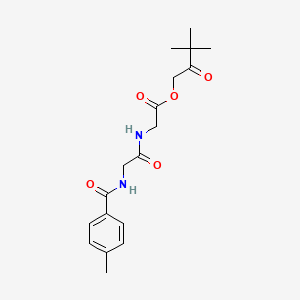
![2-{[(3,3,5-trimethylcyclohexyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4690746.png)